
4-Bromo-3-(trifluoromethyl)pyridine hydrochloride
Vue d'ensemble
Description
“4-Bromo-3-(trifluoromethyl)pyridine hydrochloride” is a chemical compound with the empirical formula C6H4Br2F3N . It has a molecular weight of 306.91 . This compound is used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) .
Synthesis Analysis
The synthesis of “4-Bromo-3-(trifluoromethyl)pyridine hydrochloride” involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Another method involves the synthesis of 3-Bromo-4-fluoropyridine from 3-Bromo-4-nitropyridine .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-(trifluoromethyl)pyridine hydrochloride” can be represented by the SMILES string Br.FC(F)(F)c1cnccc1Br . The InChI key for this compound is MHIFEMQDYMMYRS-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-3-(trifluoromethyl)pyridine hydrochloride” include a melting point range of 197-209 °C . It is a solid at room temperature and should be stored at 2-8°C .
Applications De Recherche Scientifique
Agrochemicals Synthesis
4-Bromo-3-(trifluoromethyl)pyridine hydrochloride: is used in the synthesis of agrochemicals due to its trifluoromethyl group, which imparts unique physicochemical properties to the final compounds . This group enhances the biological activity of pesticides, making them more effective at lower concentrations. The compound serves as a building block for creating new molecules that protect crops from pests and diseases.
Pharmaceutical Development
In pharmaceutical research, this compound is utilized for its trifluoromethyl group, which can significantly alter the medicinal properties of drugs . It has been involved in the development of various pharmaceuticals, including those undergoing clinical trials, due to its ability to improve the pharmacokinetic profile of therapeutic agents.
Material Science
The compound finds applications in material science, particularly in the development of novel materials with specific fluorinated structures . Its inclusion in materials can lead to enhanced stability and performance, which is crucial for advanced material applications.
Chemical Synthesis
As a versatile intermediate, 4-Bromo-3-(trifluoromethyl)pyridine hydrochloride is employed in chemical synthesis to introduce the trifluoromethyl group into target molecules . This is particularly valuable for synthesizing complex organic compounds with specific desired properties.
Biochemistry Research
In biochemistry, this compound is used to study the role of fluorinated molecules in biological systems . Its derivatives can be used to probe enzyme mechanisms or to develop probes for imaging in biological research.
Animal Health Products
The trifluoromethyl group of 4-Bromo-3-(trifluoromethyl)pyridine hydrochloride is also significant in the development of veterinary products . It contributes to the creation of medications that are more effective and safer for animal health management.
Safety and Hazards
“4-Bromo-3-(trifluoromethyl)pyridine hydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing their function .
Mode of Action
It’s known that the trifluoromethyl group and the pyridine ring in the compound can influence its reactivity and interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
Environmental factors such as temperature, pH, and presence of other compounds can influence the action, efficacy, and stability of 4-Bromo-3-(trifluoromethyl)pyridine hydrochloride .
Propriétés
IUPAC Name |
4-bromo-3-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N.ClH/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTHBNBZPUZOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



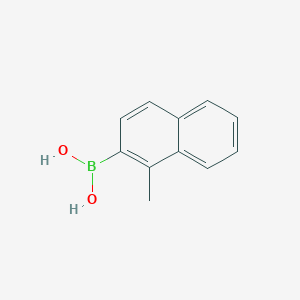
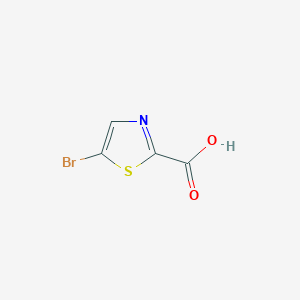
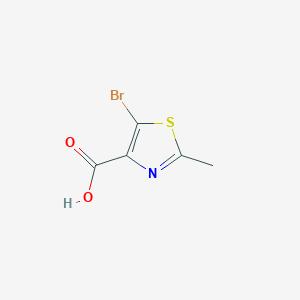
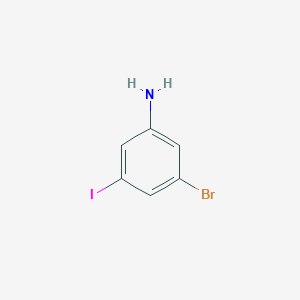
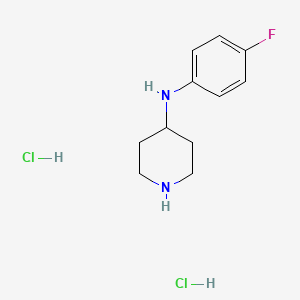


![3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid](/img/structure/B1439375.png)
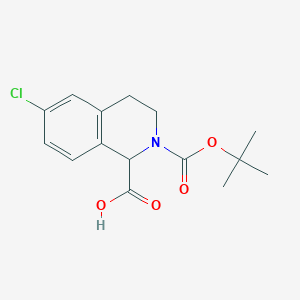
![3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1439379.png)
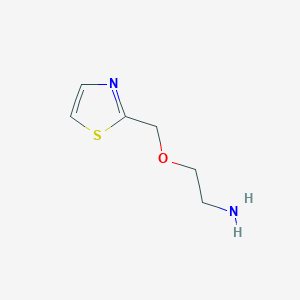
![1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine](/img/structure/B1439382.png)
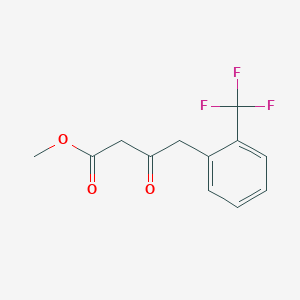
![tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1439386.png)